molecular formula C27H23N3O2S B2905493 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE CAS No. 866871-04-7

2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B2905493
CAS No.: 866871-04-7
M. Wt: 453.56
InChI Key: RQAWAWZXSWTXAO-UHFFFAOYSA-N
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Description

This compound belongs to the chromenopyrimidine class, characterized by a fused chromene and pyrimidine core. Key structural features include:

  • 9-Methyl substitution on the chromene ring, which influences steric and electronic properties.
  • 2-Phenyl group on the pyrimidine ring, enhancing aromatic stacking interactions.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-17-11-13-21(14-12-17)28-23(31)16-33-27-22-15-20-10-6-7-18(2)24(20)32-26(22)29-25(30-27)19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAWAWZXSWTXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC(=C4O3)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route involves the reaction of 3-formylchromones with amines and paraformaldehyde under catalyst-free and solvent-free conditions . This method delivers the desired chromeno-pyrimidine derivatives in good to excellent yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The chromeno-pyrimidine core can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromeno-pyrimidine ketones, while reduction may produce chromeno-pyrimidine alcohols.

Scientific Research Applications

2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The chromeno-pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Compound Name Molecular Weight (g/mol) Position 9 Substituent Position 2 Substituent Acetamide Substituent LogP (XLogP3) Hydrogen Bond Donors/Acceptors
Target Compound ~488 (estimated) Methyl Phenyl 4-Methylphenyl ~6.8 (est.) 1 / 5
2-[(9-Ethoxy-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-Yl)Sulfanyl]-N-(4-Methylphenyl)Acetamide ~504 (estimated) Ethoxy Phenyl 4-Methylphenyl ~7.2 (est.) 1 / 6
N-(2-Chlorophenyl)-2-[[9-Methyl-2-(4-Methylphenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-Yl]Sulfanyl]Acetamide 488.0 Methyl 4-Methylphenyl 2-Chlorophenyl 6.8 1 / 5
N-(2-Methoxy-5-Methylphenyl)-2-{[3-Methyl-7-(4-Methylphenyl)-4-Oxo-Thieno[3,2-d]Pyrimidin-2-Yl]Sulfanyl}Acetamide 465.6 N/A (thienopyrimidine) 4-Methylphenyl 2-Methoxy-5-Methylphenyl Not reported 1 / 6

Key Observations

Position 9 Substituents: The ethoxy group in the ethoxy analog increases lipophilicity (higher LogP) compared to the methyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility.

Position 2 Substituents :

  • The 4-methylphenyl group in introduces additional steric hindrance and electron-donating effects compared to the phenyl group in the target compound, possibly altering target binding affinity.
  • Phenyl vs. 4-methylphenyl : The latter may enhance π-π interactions in hydrophobic binding pockets .

4-Methylphenyl (target compound) offers moderate hydrophobicity, while 2-methoxy-5-methylphenyl () adds polarity via the methoxy group, improving solubility .

Heterocyclic Core Differences: The thieno[3,2-d]pyrimidine core in replaces the chromene ring with a thiophene, reducing aromatic surface area and altering electronic properties. This may affect interactions with enzymes or receptors reliant on planar aromatic systems.

Physicochemical and Computational Properties

  • Target Compound :

    • Molecular Weight : ~488 g/mol (similar to ).
    • Topological Polar Surface Area (TPSA) : Estimated ~89.4 Ų (comparable to ), suggesting moderate solubility.
    • Rotatable Bonds : 5, indicating flexibility for conformational adaptation .
  • Thienopyrimidine Analog : Lower molecular weight (465.6 g/mol) due to the smaller thiophene ring. Higher H-bond acceptor count (6 vs.

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